molecular formula C18H18F3NO5 B12791581 Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester CAS No. 82578-51-6

Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester

Cat. No.: B12791581
CAS No.: 82578-51-6
M. Wt: 385.3 g/mol
InChI Key: NVFSLOJEQRYMFK-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester is a useful research compound. Its molecular formula is C18H18F3NO5 and its molecular weight is 385.3 g/mol. The purity is usually 95%.
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Biological Activity

Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester (CAS No. 39062-72-1) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C₁₄H₁₀F₃N₃O₃, with a molecular weight of approximately 385.3 g/mol. The compound features a trifluoromethyl group, a hydroxyl group, and an amino group, contributing to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₀F₃N₃O₃
Molecular Weight385.3 g/mol
Density1.578 g/cm³
Boiling Point422.2 °C at 760 mmHg
Flash Point209.2 °C

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria, including strains resistant to traditional antibiotics. For example:

  • Minimum Inhibitory Concentration (MIC) values for the compound against Staphylococcus aureus and Escherichia coli were reported to be within the range of 15.625 to 62.5 μM, demonstrating its potential as an antimicrobial agent against Gram-positive bacteria .
  • The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. The presence of the hydroxyl group is thought to enhance its ability to modulate inflammatory pathways:

  • In vitro studies have shown that benzoic acid derivatives can reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in treating inflammatory diseases .
  • The trifluoromethyl group may also play a role in enhancing the compound's binding affinity to biological targets involved in inflammation.

The biological activity of benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory processes.
  • Receptor Binding : Its structural features allow it to bind effectively to various receptors, modulating their activity and influencing cellular responses .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that benzoic acid derivatives significantly reduced biofilm formation in Staphylococcus aureus, suggesting their potential use in preventing persistent infections associated with biofilms .
  • Inflammation Modulation : Another study reported that treatment with this compound led to a decrease in inflammatory markers in animal models of arthritis, indicating its therapeutic potential for chronic inflammatory conditions .

Properties

CAS No.

82578-51-6

Molecular Formula

C18H18F3NO5

Molecular Weight

385.3 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl 2-[4-hydroxy-3-(trifluoromethyl)anilino]benzoate

InChI

InChI=1S/C18H18F3NO5/c19-18(20,21)14-11-12(5-6-16(14)24)22-15-4-2-1-3-13(15)17(25)27-10-9-26-8-7-23/h1-6,11,22-24H,7-10H2

InChI Key

NVFSLOJEQRYMFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC(=C(C=C2)O)C(F)(F)F

Origin of Product

United States

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